Cas no 50487-71-3 (N-Allyl-p-toluenesulfonamide)

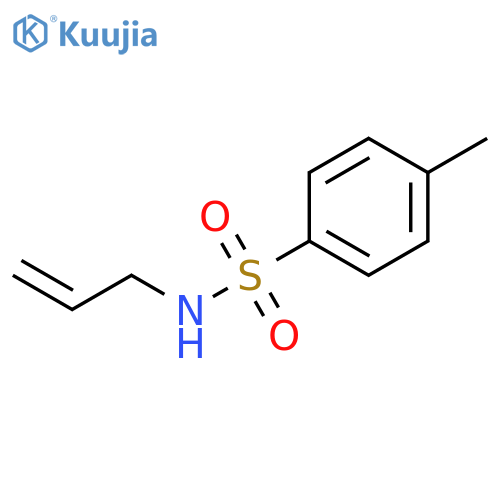

N-Allyl-p-toluenesulfonamide structure

商品名:N-Allyl-p-toluenesulfonamide

N-Allyl-p-toluenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide

- 4-methyl-N-prop-2-enylbenzenesulfonamide

- N-allyl-4-methylbenzenesulfonamide

- N-ALLYL-P-TOLUENESULFONAMIDE

- N-ALLYL-4-METHYL-BENZENESULFONAMIDE

- SQMCYQSCMCMEIL-UHFFFAOYSA-N

- 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide

- [(4-methylphenyl)sulfonyl]prop-2-enylamine

- ((4-METHYLPHENYL)SULFONYL)PROP-2-ENYLAMINE

- allyl tosyl amine

- NSC169195

- TimTec1_002991

- Benzenesulfonamide, 4-methyl-N-2-propen-1-yl-

- HMS1542H21

- STK050378

- N-Allyl-4-methylbenzenesulfonamide #

- EN300-15868

- SR-01000395382

- Z45529920

- SCHEMBL561968

- NSC 169195

- SY055528

- Benzenesulfonamide, 4-methyl-N-allyl-

- DB-371327

- MS-8183

- 50487-71-3

- Benzenesulfonamide, N1-allyl-4-methyl

- NSC-169195

- BRD-K59210188-001-01-2

- 97.0 pound yen pound GC pound(c)

- DTXSID70305130

- 4-Methyl-N-(prop-2-en-1-yl)benzene-1-sulphonamide

- MFCD00182633

- CS-0179379

- T70975

- AF-961/00489060

- SR-01000395382-1

- AKOS001045559

- A2665

- N-Allyl-p-toluenesulfonamide

-

- MDL: MFCD00182633

- インチ: 1S/C10H13NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h3-7,11H,1,8H2,2H3

- InChIKey: SQMCYQSCMCMEIL-UHFFFAOYSA-N

- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(N([H])C([H])([H])C([H])=C([H])[H])(=O)=O

計算された属性

- せいみつぶんしりょう: 211.06700

- どういたいしつりょう: 211.06669983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.6

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- ゆうかいてん: 61.0 to 65.0 deg-C

- PSA: 54.55000

- LogP: 2.93100

N-Allyl-p-toluenesulfonamide セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

N-Allyl-p-toluenesulfonamide 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-Allyl-p-toluenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1213689-25g |

N-Allyl-4-methylbenzenesulfonamide |

50487-71-3 | 95% | 25g |

$950 | 2024-07-23 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2665-1G |

N-Allyl-p-toluenesulfonamide |

50487-71-3 | >98.0%(GC) | 1g |

¥340.00 | 2024-04-16 | |

| Enamine | EN300-15868-0.5g |

4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |

50487-71-3 | 95.0% | 0.5g |

$39.0 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158945-5G |

N-Allyl-p-toluenesulfonamide |

50487-71-3 | 97.0%(GC) | 5g |

¥1580.90 | 2023-09-01 | |

| TRC | A614253-500mg |

N-Allyl-p-toluenesulfonamide |

50487-71-3 | 500mg |

$ 185.00 | 2022-06-08 | ||

| Enamine | EN300-15868-0.1g |

4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |

50487-71-3 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-15868-500mg |

4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |

50487-71-3 | 95.0% | 500mg |

$39.0 | 2023-09-24 | |

| Enamine | EN300-15868-250mg |

4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |

50487-71-3 | 95.0% | 250mg |

$25.0 | 2023-09-24 | |

| abcr | AB163457-1g |

((4-Methylphenyl)sulfonyl)prop-2-enylamine; . |

50487-71-3 | 1g |

€110.70 | 2025-02-19 | ||

| A2B Chem LLC | AG26212-5g |

N-Allyl-p-toluenesulfonamide |

50487-71-3 | 98% | 5g |

$106.00 | 2024-04-19 |

N-Allyl-p-toluenesulfonamide サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:50487-71-3)

注文番号:SFD657

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:01

価格 ($):

N-Allyl-p-toluenesulfonamide 関連文献

-

Cong-Rong Liu,Ting-Ting Wang,Qing-Biao Qi,Shi-Kai Tian Chem. Commun. 2012 48 10913

-

2. Radical-chain reactions of sulfonyl azides and of ethyl azidoformate with allylstannanes: homolytic allylation at nitrogenHai-Shan Dang,Brian P. Roberts J. Chem. Soc. Perkin Trans. 1 1996 1493

-

3. Radical-chain reactions of sulfonyl azides and of ethyl azidoformate with allylstannanes: homolytic allylation at nitrogenHai-Shan Dang,Brian P. Roberts J. Chem. Soc. Perkin Trans. 1 1996 1493

-

Liu-Liang Mao,Chen-Chen Li,Qiang Yang,Ming-Xing Cheng,Shang-Dong Yang Chem. Commun. 2017 53 4473

-

Bernd Schmidt,Stefan Krehl,Eric Jablowski Org. Biomol. Chem. 2012 10 5119

50487-71-3 (N-Allyl-p-toluenesulfonamide) 関連製品

- 80-39-7(N-Ethyl-P-toluenesulfonamide)

- 50487-70-2(N-(prop-2-en-1-yl)benzenesulfonamide)

- 8047-99-2(N-Ethyl-3-methylbenzenesulfonamide)

- 1576-37-0(BTS)

- 837-18-3(N-Benzylbenzenesulfonamide)

- 1321-54-6(N-ethyl-4-methylbenzenesulfonamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:50487-71-3)N-allyl-4-methylbenzenesulfonamide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:50487-71-3)N-Allyl-p-toluenesulfonamide

清らかである:99%

はかる:25g

価格 ($):652.0